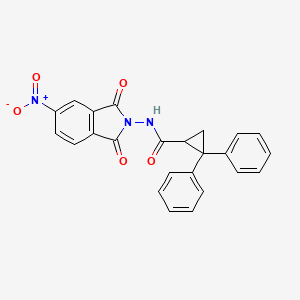

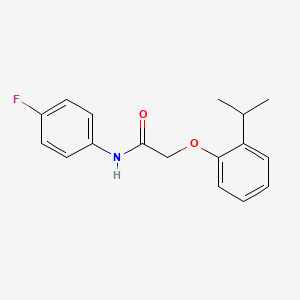

![molecular formula C18H13NO6 B5536395 4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)

4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate, also known as BOA-phenyl acetate, is a chemical compound that belongs to the benzoxazinoid family. It is synthesized from 2-hydroxy-1,4-benzoxazin-3-one (HBOA) and has been found to have a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Properties

One study presents a new approach to synthesizing 1,4-Benzoxazin-3-ones, which are crucial structural motifs in bioactive compounds and natural products. The anodic C-H amination of phenoxy acetates offers an efficient and sustainable access to these heterocycles, applicable to a broad scope of alkylated substrates (Lars Wesenberg et al., 2017). Additionally, the reaction of 1,3-Dioxanes with acetone cyanohydrin leading to hydrolytically unstable 2-(1-hydroxy-1-methylethyl)-5,6-dihydro-1,3-oxazines has been explored, showcasing the compound's role in generating valuable intermediates in organic synthesis (V. Kuznetsov et al., 2001).

Biological Activities

A study on the inhibition of acetylcholinesterase by two arylderivatives, including a compound related to the benzoxazin family, highlights the potential application of these compounds in developing anti-Alzheimer drugs. Both compounds showed inhibition of acetylcholinesterase activity, suggesting their utility as leads for new families of drugs (J. Correa-Basurto et al., 2006). Another study discusses the synthesis and antimicrobial activity of novel quinazolinone derivatives, demonstrating the compound's role in generating bioactive molecules with potential antimicrobial properties (O. M. Habib et al., 2012).

Materials Science Applications

In materials science, the synthesis and characterization of UV cross-linkable polymers based on triazine, incorporating functionalities related to the benzoxazin family, have been reported. These polymers' photocrosslinking properties and thermal stability are of interest for various applications (J. Suresh et al., 2016). Moreover, the preparation and property exploration of benzoxazine with maleimide and allyloxy groups showcase the synthesis of novel benzoxazine compounds with enhanced thermal properties, indicating their potential use in high-performance materials (Yang Gang, 2007).

Propiedades

IUPAC Name |

[4-(6-acetyloxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO6/c1-10(20)23-13-5-3-12(4-6-13)17-19-16-8-7-14(24-11(2)21)9-15(16)18(22)25-17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSNLVGCQBLTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)